molecular formula C14H7F2NO2 B6400749 2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid CAS No. 1261992-13-5

2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6400749
CAS No.: 1261992-13-5
M. Wt: 259.21 g/mol
InChI Key: ZLQRUXMDQMRXPT-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid: is an organic compound with the molecular formula C14H7F2NO2 It is characterized by the presence of both cyano and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the use of 3-cyano-2-fluorophenylboronic acid as a starting material. This compound can undergo Suzuki coupling reactions with appropriate halogenated benzoic acids under palladium-catalyzed conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the benzoic acid can be oxidized to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Reducing Agents: Such as lithium aluminum hydride for the reduction of the cyano group.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

    Aminobenzoic Acid Derivatives: From the reduction of the cyano group.

    Substituted Benzoic Acids: From substitution reactions involving the fluorine atoms.

Scientific Research Applications

Chemistry: 2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid is used as a building block in organic synthesis. Its unique substituents make it valuable for the synthesis of complex molecules and materials.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of cyano and fluorine groups can enhance binding affinity and specificity to molecular targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 3-Cyano-2-fluorophenylboronic acid
  • 2-Fluoro-3-hydroxyphenylboronic acid
  • 2-Fluoro-3-methylphenylboronic acid

Comparison: 2-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid is unique due to the combination of cyano and fluorine substituents on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of multiple fluorine atoms can also enhance the compound’s lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-9-4-5-10(12(6-9)14(18)19)11-3-1-2-8(7-17)13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQRUXMDQMRXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689833
Record name 3'-Cyano-2',4-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-13-5
Record name 3'-Cyano-2',4-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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